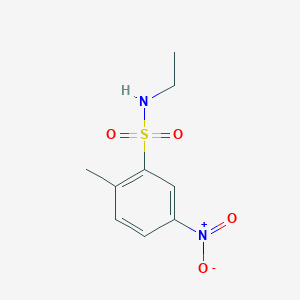

(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid

Übersicht

Beschreibung

GED-0507-34-Levo is a novel compound that acts as a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has shown significant potential in treating various inflammatory and fibrotic conditions, including acne vulgaris and intestinal fibrosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GED-0507-34-Levo involves several steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired pharmacological properties .

Industrial Production Methods: Industrial production of GED-0507-34-Levo typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GED-0507-34-Levo unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Nukleophile.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

GED-0507-34-Levo hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der PPARγ-Modulation auf verschiedene chemische Reaktionen zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation von zellulären Prozessen wie Differenzierung, Proliferation und Apoptose.

Medizin: Als potenzieller Therapeutikum für die Behandlung entzündlicher und fibrotischer Erkrankungen wie Akne vulgaris und Darmbakterienfibrose untersucht

Industrie: Aufgrund seiner entzündungshemmenden und antifibrotischen Eigenschaften bei der Entwicklung neuer pharmazeutischer und kosmetischer Produkte eingesetzt

5. Wirkmechanismus

GED-0507-34-Levo entfaltet seine Wirkung durch selektive Modulation der Aktivität von PPARγ. Dieser Rezeptor spielt eine entscheidende Rolle bei der Regulierung des Lipidstoffwechsels, der Entzündung und der Zelldifferenzierung. Durch die Aktivierung von PPARγ kann GED-0507-34-Levo Entzündungen reduzieren, die Differenzierung von Sebocyten fördern und die Proliferation von Keratinozyten normalisieren . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Phosphatidylinositol-3-Kinase (PI3K)/AKT-Signalweg und der Transforming Growth Factor-beta (TGF-β)/Smad-Signalweg .

Wirkmechanismus

GED-0507-34-Levo exerts its effects by selectively modulating the activity of PPARγ. This receptor plays a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation. By activating PPARγ, GED-0507-34-Levo can reduce inflammation, promote the differentiation of sebocytes, and normalize the proliferation of keratinocytes . The molecular targets and pathways involved include the phosphatidylinositide 3-kinase (PI3K)/AKT pathway and the transforming growth factor-beta (TGF-β)/Smad pathway .

Vergleich Mit ähnlichen Verbindungen

GED-0507-34-Levo ist im Vergleich zu anderen PPARγ-Modulatoren durch seine selektive Aktivität und spezifische therapeutische Anwendungen einzigartig. Zu den ähnlichen Verbindungen gehören:

Pioglitazon: Ein PPARγ-Agonist, der hauptsächlich zur Behandlung von Typ-2-Diabetes eingesetzt wird.

Rosiglitazon: Ein weiterer PPARγ-Agonist mit Anwendungen bei der Diabetesbehandlung.

Pirfenidon: Ein antifibrotisches Mittel zur Behandlung der idiopathischen Lungenfibrose.

GED-0507-34-Levo zeichnet sich durch seine spezifischen entzündungshemmenden und antifibrotischen Eigenschaften aus, was es zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen wie Akne vulgaris und Darmbakterienfibrose macht .

Eigenschaften

IUPAC Name |

(2S)-3-(4-aminophenyl)-2-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJYLJGYIDIJPT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CC1=CC=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921195-93-9 | |

| Record name | GED-0507-34-levo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921195939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GED-0507-34-Levo | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GED-0507-34-LEVO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4H78S56YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-6-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B3058772.png)

![(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B3058777.png)